2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole is a synthetic organic compound belonging to the family of oxadiazoles Oxadiazoles are known for their versatile biological activities and applications in medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole typically involves multi-step processes starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. For instance:
Step 1: : The precursor, 3-(aminomethyl)cyclopentanol, undergoes acylation to introduce an acyl group.
Step 2: : This acylated intermediate undergoes cyclization in the presence of reagents like phosphoryl chloride to form the 1,3,4-oxadiazole ring.
Step 3: : Further functionalization yields the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis process can be optimized for large-scale production. This often involves fine-tuning reaction parameters such as temperature, solvent systems, and catalyst choices to maximize yield and purity while minimizing cost and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Hydrogenation or reduction in the presence of reducing agents can yield amines or alcohols.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents such as alkyl halides, acids, and bases depending on the desired product.
Major Products Formed
Oxidation: : Yields oxides or ketones.
Reduction: : Produces amines, alcohols, or alkanes.
Substitution: : Depending on the substituent, various functionalized oxadiazoles are formed.
Scientific Research Applications
2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole has diverse applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated for therapeutic applications due to its potential pharmacological effects.
Industry: : Utilized in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its application:
Biological: : It can interact with specific molecular targets such as enzymes or receptors, modulating biological pathways.
Chemical: : Acts as a reagent or intermediate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3,4-oxadiazole: : Simpler structure with similar reactivity.
2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1,3,4-thiadiazole: : A sulfur analogue with different properties.
Highlighting Uniqueness
Conclusion
The compound 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole is a fascinating molecule with significant synthetic and practical applications. Its diverse reactivity and potential in various fields make it a valuable subject of study in scientific research.
Properties
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-12-13-9(14-7)10-4-2-3-8(10)5-11-6-10/h8,11H,2-6H2,1H3/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJIYNUXEREVJY-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C23CCCC2CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@]23CCC[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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